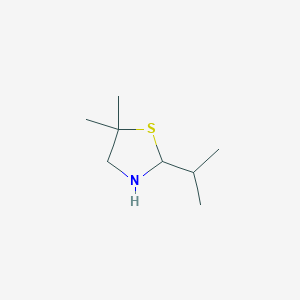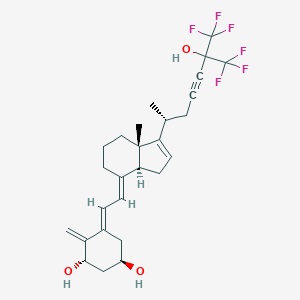
Ccris 7514
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ccris 7514 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research studies. This compound is also known as 2-[(4-methoxyphenyl)methyl]-1,3-dioxolane, and it has a molecular formula of C10H12O3.
Mécanisme D'action
The exact mechanism of action of Ccris 7514 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. Ccris 7514 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This inhibition leads to a reduction in inflammation and pain. Ccris 7514 has also been shown to inhibit the growth of cancer cells by blocking the activity of certain signaling pathways that are involved in tumor growth.
Effets Biochimiques Et Physiologiques
Ccris 7514 has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. Ccris 7514 has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. In addition, Ccris 7514 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ccris 7514 in lab experiments is its potential applications in the development of new drugs for the treatment of inflammation, pain, and cancer. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease. However, there are some limitations to using Ccris 7514 in lab experiments. One of the limitations is the lack of knowledge about its exact mechanism of action. In addition, the safety and toxicity of this compound have not been fully evaluated.
Orientations Futures
There are several future directions for the study of Ccris 7514. One direction is to further investigate its mechanism of action and identify potential targets for drug development. Another direction is to evaluate the safety and toxicity of this compound in animal models and human clinical trials. Additionally, more studies are needed to determine the potential applications of Ccris 7514 in the treatment of various diseases, including inflammation, pain, cancer, and Alzheimer's disease.
Conclusion:
In conclusion, Ccris 7514 is a chemical compound that has potential applications in various scientific research studies. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Ccris 7514 has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Ccris 7514 can be achieved through the reaction of 4-methoxybenzyl alcohol and ethylene oxide in the presence of a strong acid catalyst. This reaction results in the formation of a cyclic acetal, which is then hydrolyzed to produce Ccris 7514. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
Ccris 7514 has been used in various scientific research studies due to its potential applications in the field of medicine and biology. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Ccris 7514 has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
137102-93-3 |
|---|---|
Nom du produit |
Ccris 7514 |
Formule moléculaire |
C27H32F6O3 |
Poids moléculaire |
518.5 g/mol |
Nom IUPAC |
(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-yn-2-yl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H32F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-10,16,20,22-23,34-36H,2,5-7,11-12,14-15H2,1,3H3/b18-8+,19-9+/t16-,20-,22+,23+,24-/m1/s1 |
Clé InChI |
WVQFESJNOSYLJI-RGTRFGFKSA-N |
SMILES isomérique |
C[C@H](CC#CC(C(F)(F)F)(C(F)(F)F)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(CC#CC(C(F)(F)F)(C(F)(F)F)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
SMILES canonique |
CC(CC#CC(C(F)(F)F)(C(F)(F)F)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonymes |
1,25-dihydroxy-16-ene-23-yne-26,27-hexafluorocholecalciferol Ro 24-5531 Ro-24-5531 Ro24-5531 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



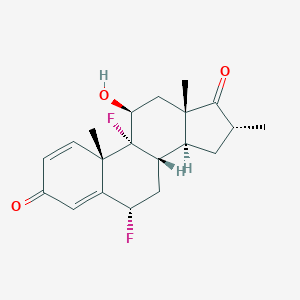
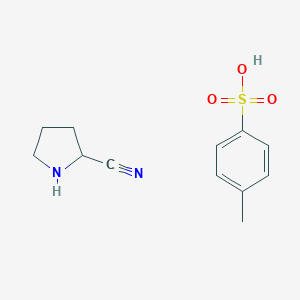
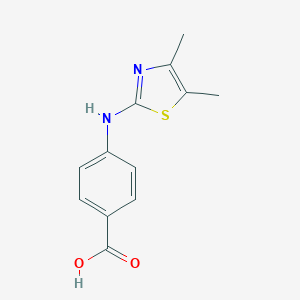
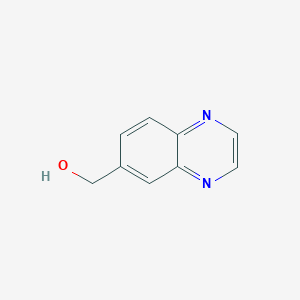
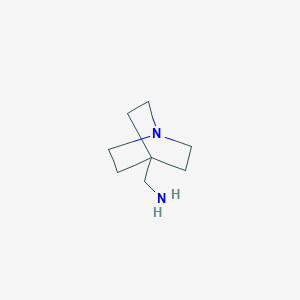
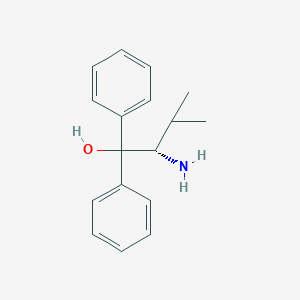
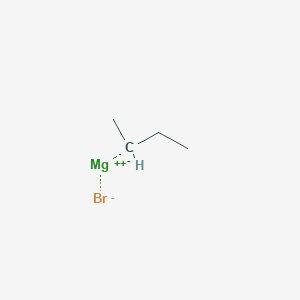
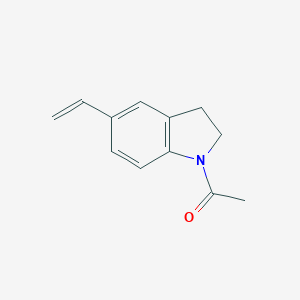
![[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B152855.png)
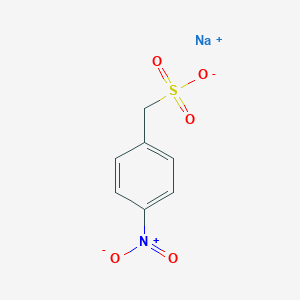
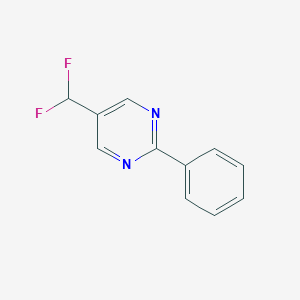
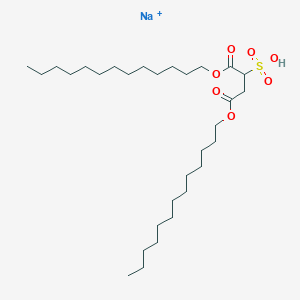
![Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate](/img/structure/B152864.png)
